1-(2-chloro-4-fluorobenzyl)-3-(4-methoxyphenyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves several steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic routes typically involve:
Step 1: Formation of the quinazoline core through cyclization reactions.
Step 2: Introduction of the chlorofluorophenyl and methoxyphenyl groups via substitution reactions.
Step 3: Final coupling with the methylphenyl group to complete the structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The aromatic rings and functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based drug used in cancer therapy.
Erlotinib: Another quinazoline derivative with anticancer properties.
Compared to these compounds, 1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE may offer unique advantages due to its specific functional groups and structural features, which can enhance its binding affinity and selectivity for certain molecular targets.
Properties
Molecular Formula |
C31H25ClFN3O4 |
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Molecular Weight |
558.0 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C31H25ClFN3O4/c1-19-3-5-20(6-4-19)17-34-29(37)21-8-14-26-28(15-21)35(18-22-7-9-23(33)16-27(22)32)31(39)36(30(26)38)24-10-12-25(40-2)13-11-24/h3-16H,17-18H2,1-2H3,(H,34,37) |
InChI Key |
YYUVHJBNOIYSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3CC4=C(C=C(C=C4)F)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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